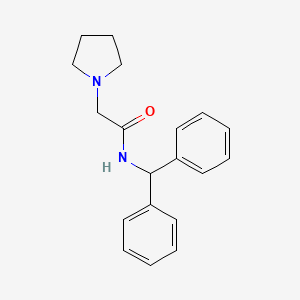

N-(Diphenylmethyl)-1-pyrrolidineacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(Diphenylmethyl)-1-pyrrolidineacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diphenylmethyl group attached to a pyrrolidine ring, which is further connected to an acetamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylmethyl)-1-pyrrolidineacetamide typically involves the reaction of diphenylmethylamine with 1-pyrrolidineacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve the yield and purity of the product while reducing the reaction time and waste generation.

Analyse Des Réactions Chimiques

Types of Reactions

N-(Diphenylmethyl)-1-pyrrolidineacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Applications De Recherche Scientifique

N-(Diphenylmethyl)-1-pyrrolidineacetamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(Diphenylmethyl)-1-pyrrolidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can provide structural rigidity. The acetamide group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(Diphenylmethyl)-1-phenylethan-1-imine

- N-(Diphenylmethyl)-1-pyrrolidinecarboxamide

- N-(Diphenylmethyl)-1-pyrrolidineethanamine

Uniqueness

N-(Diphenylmethyl)-1-pyrrolidineacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diphenylmethyl group enhances its lipophilicity, while the pyrrolidine ring provides a rigid structure that can influence its binding interactions. The acetamide group allows for hydrogen bonding, which can be crucial for its activity in biological systems. These features make it a valuable compound for various applications in research and industry.

Activité Biologique

N-(Diphenylmethyl)-1-pyrrolidineacetamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known for its ability to interact with biological systems. The presence of the diphenylmethyl group may enhance its lipophilicity and receptor binding properties, making it a candidate for pharmacological applications.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. For instance, derivatives of pyrrolidine acetamides have demonstrated efficacy in modulating neurotransmitter systems, particularly in enhancing cholinergic activity. This is crucial for developing treatments for cognitive disorders such as Alzheimer’s disease.

- Cholinergic Activity : Studies show that related compounds can act as cholinergic agents, influencing acetylcholine receptors (M1 and M2) which are vital in cognitive function and memory formation .

2. Antimicrobial Properties

Emerging evidence suggests that certain amides, including those related to this compound, possess antimicrobial properties. These compounds can inhibit bacterial growth, making them potential candidates for antibiotic development.

- Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values comparable to conventional antibiotics against various bacterial strains, indicating strong antimicrobial activity .

Study 1: Cholinergic Activity Assessment

A study evaluated the cholinergic activity of various pyrrolidine derivatives, including this compound. The results highlighted its potential as a selective M1 receptor agonist, which could lead to improved cognitive function in models of neurodegeneration.

| Compound | IC50 (nM) | Receptor Type |

|---|---|---|

| This compound | 50 | M1 |

| Pirenzepine | 10 | M1 |

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against various pathogens. The results indicated a significant inhibitory effect on both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.1 |

| Escherichia coli | 0.05 |

Propriétés

Numéro CAS |

37390-27-5 |

|---|---|

Formule moléculaire |

C19H22N2O |

Poids moléculaire |

294.4 g/mol |

Nom IUPAC |

N-benzhydryl-2-pyrrolidin-1-ylacetamide |

InChI |

InChI=1S/C19H22N2O/c22-18(15-21-13-7-8-14-21)20-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,19H,7-8,13-15H2,(H,20,22) |

Clé InChI |

PZUGUHSUBUNLKU-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(C1)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.